Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-
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Overview
Description
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. It is often studied for its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with 4-chloroaniline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce dihydroisoquinoline derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives .
Scientific Research Applications
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, particularly those with potential pharmacological activity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: This compound shares a similar structure but lacks the dihydroisoquinoline moiety.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is a precursor in the synthesis of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline and has similar pharmacological properties.
Uniqueness
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is unique due to its combination of a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. This unique structure contributes to its distinct pharmacological properties and its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
62206-12-6 |
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Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline |
InChI |
InChI=1S/C17H17ClN2O2/c1-21-15-7-10-5-6-20-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)19/h3-4,7-9H,5-6,19H2,1-2H3 |
InChI Key |
KPTPDZPXSZTIPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC |
Origin of Product |
United States |
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